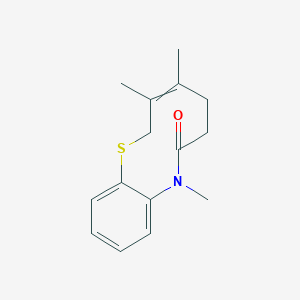
4-(trans-4'-(3",4",5"-Trifluorophenyl)cyclohexyl)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(trans-4’-(3’,4’,5’-trifluorophenyl)cyclohexyl)cyclohexanone is a chemical compound known for its unique structural properties It features a cyclohexyl group bonded to another cyclohexyl group, with a trifluorophenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trans-4’-(3’,4’,5’-trifluorophenyl)cyclohexyl)cyclohexanone typically involves the reaction of cyclohexanone with a suitable trifluorophenyl cyclohexane derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and maximize the yield of the desired product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-(trans-4’-(3’,4’,5’-trifluorophenyl)cyclohexyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(trans-4’-(3’,4’,5’-trifluorophenyl)cyclohexyl)cyclohexanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-(trans-4’-(3’,4’,5’-trifluorophenyl)cyclohexyl)cyclohexanone involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. The cyclohexyl groups provide structural stability and influence the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- trans,trans-4’-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl
- 3,4,5-Trifluoro-1-[trans-4’-(trans-4’'-pentylcyclohexyl)-cyclohexyl]benzene
Uniqueness
4-(trans-4’-(3’,4’,5’-trifluorophenyl)cyclohexyl)cyclohexanone is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties
Eigenschaften
CAS-Nummer |
160513-34-8 |
|---|---|
Molekularformel |
C18H21F3O |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
4-[4-(3,4,5-trifluorophenyl)cyclohexyl]cyclohexan-1-one |
InChI |
InChI=1S/C18H21F3O/c19-16-9-14(10-17(20)18(16)21)13-3-1-11(2-4-13)12-5-7-15(22)8-6-12/h9-13H,1-8H2 |
InChI-Schlüssel |
LTOIKVJZFHYJMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C2CCC(=O)CC2)C3=CC(=C(C(=C3)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



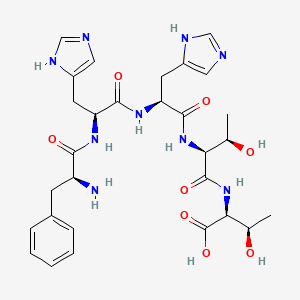
![2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B12569964.png)
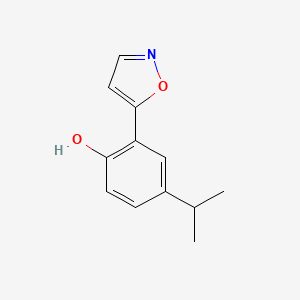

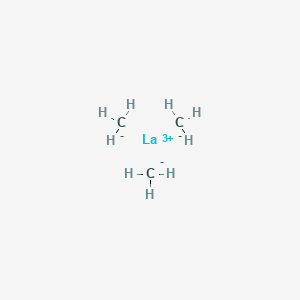
![2-[1-(1,3-Benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol](/img/structure/B12569993.png)
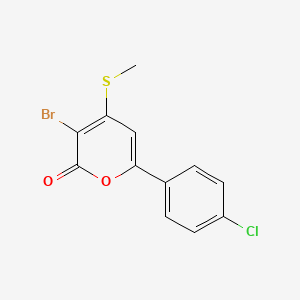
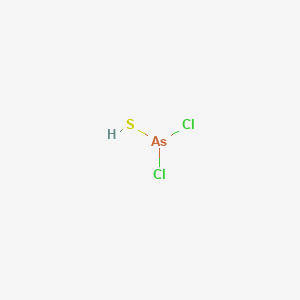
![N-[2-(1H-Imidazol-1-yl)ethyl]acetamide](/img/structure/B12570008.png)
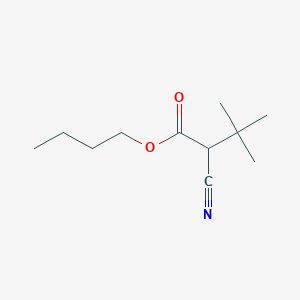
![3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide](/img/structure/B12570025.png)
![N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12570030.png)
